molecular formula C8H8N2O3 B15277796 5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylic acid

5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylic acid

Cat. No.: B15277796
M. Wt: 180.16 g/mol
InChI Key: KVBZHRXIEHGYAP-UHFFFAOYSA-N
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Description

5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylic acid: is a heterocyclic compound that features a fused pyrano and pyridazine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridazine derivatives with suitable aldehydes or ketones in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for probing biological pathways and mechanisms.

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to evaluate its efficacy in treating various diseases, including cancer and autoimmune disorders.

Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

  • 5H,7H,8H-pyrano[4,3-b]pyridine-2-carboxylic acid
  • 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine
  • 6,7-dihydro-5H-pyrido[2,3-c]pyridazine

Comparison: Compared to these similar compounds, 5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural difference can influence its reactivity, biological activity, and potential applications. For example, the carboxylic acid group may enhance its solubility in aqueous environments and facilitate interactions with biological targets.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid

InChI

InChI=1S/C8H8N2O3/c11-8(12)7-3-5-4-13-2-1-6(5)9-10-7/h3H,1-2,4H2,(H,11,12)

InChI Key

KVBZHRXIEHGYAP-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CC(=NN=C21)C(=O)O

Origin of Product

United States

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